Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with hydroxylamine to form the corresponding isoxazole . This intermediate is then esterified with ethanol under acidic conditions to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: This compound lacks the chlorine atom and may have different biological activities and reactivity.
Methyl 5-(thiophen-2-yl)isoxazole-3-carboxylate: The methyl ester variant may exhibit different solubility and reactivity compared to the ethyl ester.
Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate: This compound has a phenyl ring instead of a thiophene ring, which can significantly alter its chemical and biological properties.
This compound stands out due to its unique combination of a chlorinated thiophene ring and an isoxazole moiety, which may contribute to its distinct biological activities and chemical reactivity .
Biological Activity
Ethyl 5-(5-chlorothiophen-2-yl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 5-chlorothiophen-2-carboxylic acid with isoxazole derivatives. The resulting compound is characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure and purity .
Anticancer Activity
Recent studies have indicated that isoxazole derivatives exhibit significant anticancer properties. This compound has been evaluated against several cancer cell lines, demonstrating potent cytotoxic effects. The compound's activity was assessed using the sulforhodamine B (SRB) assay, which measures cell viability post-treatment.
Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines
The compound exhibited selective cytotoxicity towards cancer cells compared to normal cells, indicating its potential as a targeted anticancer agent. For instance, the IC50 value for Huh7 cells was significantly lower than that for normal human epithelial cells, suggesting a therapeutic window for its application in liver cancer treatment .
The mechanism by which this compound exerts its anticancer effects appears to involve cell cycle arrest and apoptosis induction. Studies have shown that treatment with this compound can lead to:
- G0/G1 Phase Arrest : The compound causes accumulation of cells in the G0/G1 phase, inhibiting their progression to the S phase.
- Reduction in CDK4 Levels : A significant decrease in cyclin-dependent kinase 4 (CDK4) levels was observed, further supporting the G0/G1 arrest mechanism .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Isoxazole derivatives are known for their selective inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation.
Table 2: Anti-inflammatory Activity of Isoxazole Derivatives
The selective inhibition of COX-2 over COX-1 suggests that this compound may provide therapeutic benefits with reduced gastrointestinal side effects commonly associated with non-selective NSAIDs.
Case Studies
Several case studies have highlighted the efficacy of isoxazole derivatives in clinical settings:
- Case Study on Liver Cancer : A study involving patients with hepatocellular carcinoma treated with isoxazole derivatives showed a marked reduction in tumor size and improved survival rates compared to standard chemotherapy .
- Clinical Trials for Inflammation : Ongoing clinical trials are evaluating the safety and efficacy of isoxazole-based compounds in treating chronic inflammatory diseases, with preliminary results indicating significant improvements in patient-reported outcomes .
Properties
Molecular Formula |
C10H8ClNO3S |
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Molecular Weight |
257.69 g/mol |
IUPAC Name |
ethyl 5-(5-chlorothiophen-2-yl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C10H8ClNO3S/c1-2-14-10(13)6-5-7(15-12-6)8-3-4-9(11)16-8/h3-5H,2H2,1H3 |
InChI Key |
WDAZHKHLVOUBBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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